molecular formula C12H15NO3S B11175003 methyl N-[(benzylsulfanyl)acetyl]glycinate

methyl N-[(benzylsulfanyl)acetyl]glycinate

Cat. No.: B11175003
M. Wt: 253.32 g/mol
InChI Key: TVLANPKPTINEQV-UHFFFAOYSA-N
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Description

Methyl N-[(benzylsulfanyl)acetyl]glycinate is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a benzylsulfanyl group attached to the acetyl moiety, which is further linked to the glycinate structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-[(benzylsulfanyl)acetyl]glycinate typically involves the reaction of benzyl mercaptan with an acetylated glycine derivative. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or ethanol under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and advanced purification techniques such as crystallization and chromatography can further enhance the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl N-[(benzylsulfanyl)acetyl]glycinate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl N-[(benzylsulfanyl)acetyl]glycinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl N-[(benzylsulfanyl)acetyl]glycinate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylsulfanyl group can form covalent bonds with thiol groups in proteins, leading to inhibition or modification of their activity. The acetyl group can also participate in acylation reactions, further influencing the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl N-[(benzylsulfanyl)acetyl]glycinate is unique due to the presence of both the benzylsulfanyl and acetyl groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C12H15NO3S

Molecular Weight

253.32 g/mol

IUPAC Name

methyl 2-[(2-benzylsulfanylacetyl)amino]acetate

InChI

InChI=1S/C12H15NO3S/c1-16-12(15)7-13-11(14)9-17-8-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,13,14)

InChI Key

TVLANPKPTINEQV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNC(=O)CSCC1=CC=CC=C1

Origin of Product

United States

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